Synthetic Tractability Advantage: Single vs. Double Chiral Center Core for hCCR2 Antagonist Assembly
The target compound is based on a 1,3-disubstituted pyrrolidine core with a single chiral center at the 3-position, derived from commercially available (R)-3-aminopyrrolidine. This offers a significant synthetic advantage over the predecessor 1,3,4-trisubstituted pyrrolidine core found in potent hCCR2 antagonists like INCB3344, which contains two chiral centers and is not commercially available [1].
| Evidence Dimension | Synthetic Accessibility (Core Structure Complexity) |
|---|---|
| Target Compound Data | 1,3-disubstituted pyrrolidine core with a single chiral center; derived from commercially available (R)-3-aminopyrrolidine. |
| Comparator Or Baseline | 1,3,4-trisubstituted pyrrolidine core of the INCB3344 series; features two chiral centers (trans-4-amino-3-ethoxypyrrolidine) and is not commercially available. |
| Quantified Difference | Target core has 1 vs. 2 chiral centers, and is commercially available vs. unavailable. |
| Conditions | Comparative synthetic route assessment as described in the INCB3284 discovery report. |
Why This Matters
This directly impacts the cost, scalability, and timeline of chemical synthesis for procurement, as the simpler, commercially available core allows for a more streamlined synthetic route to advanced leads.
- [1] Xue, C.-B., Feng, H., Cao, G., et al. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist. ACS Med. Chem. Lett. 2011, 2(6), 450-454. View Source
